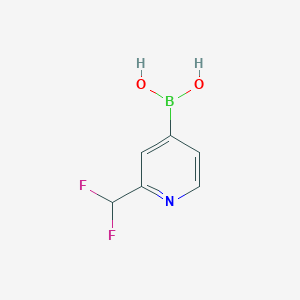

(2-(Difluoromethyl)pyridin-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- (2-(Difluoromethyl)pyridin-4-yl)boronic acid and similar compounds are synthesized and structurally characterized, showing significant potential in organic synthesis and chemical analysis. Liu Guoqua (2014) outlined a study on synthesizing a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the importance of reaction conditions in achieving high purity and yield (Liu Guoqua, 2014).

Applications in Battery Technology

- Boron-based compounds, including those structurally similar to (2-(Difluoromethyl)pyridin-4-yl)boronic acid, have been explored for their application in fluoride shuttle batteries. A study by A. C. Kucuk and T. Abe (2020) demonstrated the use of such compounds in enhancing fluoride ion conductivity and solubility, thus improving battery performance (A. C. Kucuk & T. Abe, 2020).

Role in Coupling Reactions

- These boronic acids are critical in facilitating coupling reactions, such as the Suzuki cross-coupling, that are fundamental in organic synthesis. This was discussed in a paper by A. Bouillon et al. (2002), where they explored the synthesis and applications of various halopyridinylboronic acids and esters (A. Bouillon et al., 2002).

Colorimetric Sensing Applications

- Compounds similar to (2-(Difluoromethyl)pyridin-4-yl)boronic acid have been studied for their potential in colorimetric sensing. For instance, C. Wade and F. Gabbaï (2009) explored the use of cationic boron compounds for anion detection, indicating possible applications in environmental monitoring and diagnostics (C. Wade & F. Gabbaï, 2009).

Impact on Electronic Communication and Binding

- The role of boronic acids in electronic communication and binding cooperativity in organoboranes is a significant area of research. A study by Anand Sundararaman et al. (2006) investigated this aspect in diborylated bithiophenes, which is relevant to the understanding of (2-(Difluoromethyl)pyridin-4-yl)boronic acid's properties (Anand Sundararaman et al., 2006).

Propiedades

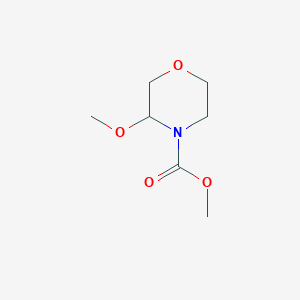

IUPAC Name |

[2-(difluoromethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRZIRAJNBYBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2590180.png)

![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)

![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)